2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthene derivatives are often used as intermediates in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of fluoranthene derivatives can be complex due to the presence of multiple aromatic rings. The InChI code for (fluoranthen-3-yl)boronic acid, a related compound, is1S/C16H11BO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18-19H
. Physical And Chemical Properties Analysis
The physical and chemical properties of fluoranthene derivatives can vary depending on their specific structure. For example, (fluoranthen-3-yl)boronic acid has a molecular weight of 246.07 and is a solid at room temperature .Scientific Research Applications
1. Synthesis and Characterization
2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in various synthetic and characterization studies. For instance, the compound has been used in the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013). Additionally, it has been incorporated into the synthesis of novel compounds such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile (Wu et al., 2021).
2. Electrochemical Properties
The electrochemical properties of derivatives of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been extensively studied. For instance, electrochemical analyses of similar organoboron compounds have been conducted, revealing insights into their oxidation potentials and substitution reactions (Tanigawa et al., 2016).
3. Catalysis and Polymerization
This compound has been used as a catalyst and in polymerization reactions. For example, it was involved in the alkoxide-catalyzed reduction of ketones with pinacolborane (Query et al., 2011), and in the palladium-catalyzed polycondensation for the synthesis of polyfluorene (Yokoyama et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoranthen-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)19-13-12-17-15-9-6-5-8-14(15)16-10-7-11-18(19)20(16)17/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECBKKNKRQJNCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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